![molecular formula C9H16N4O4 B12508510 Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate is a compound that belongs to the class of azido-protected amino acid derivatives. This compound is characterized by the presence of an azido group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. It is commonly used in organic synthesis and peptide chemistry due to its reactivity and stability under various conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Azidation: The protected amino acid is then subjected to azidation using sodium azide in a suitable solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Major Products Formed
Amine Derivatives: Formed by reduction of the azido group.
Free Amino Acids: Formed by deprotection of the Boc group.
Aplicaciones Científicas De Investigación
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Click Chemistry: The azido group allows for click chemistry reactions, which are used in bioconjugation and labeling studies.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of functionalized materials for various applications
Mecanismo De Acción
The mechanism of action of Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate is primarily based on the reactivity of its functional groups:
Azido Group: The azido group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Boc Group: The Boc group protects the amino functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.
Methyl Ester: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Comparación Con Compuestos Similares
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate can be compared with other similar compounds:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a hydroxyl group instead of an azido group and is used in different synthetic applications.
N-(tert-Butoxycarbonyl)ethanolamine: This compound has an ethanolamine moiety and is used as a protecting group in organic synthesis.
(2S)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-methylbutanoic acid: This compound is a valine derivative and is used in peptide synthesis.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Propiedades
Fórmula molecular |
C9H16N4O4 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
methyl (2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(15)12-6(5-11-13-10)7(14)16-4/h6H,5H2,1-4H3,(H,12,15)/t6-/m0/s1 |
Clave InChI |
MBHFAIHTQFEOMY-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


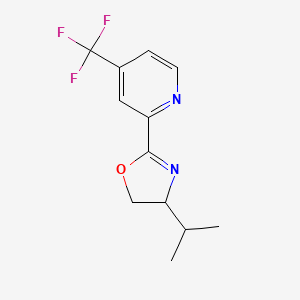
![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)
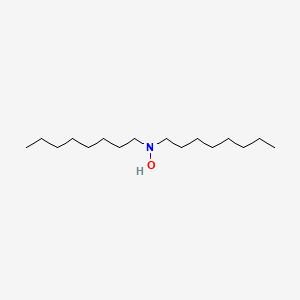
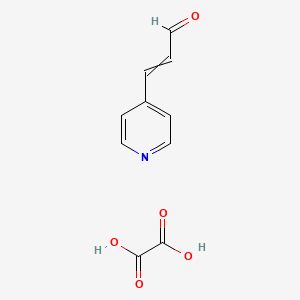

![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)
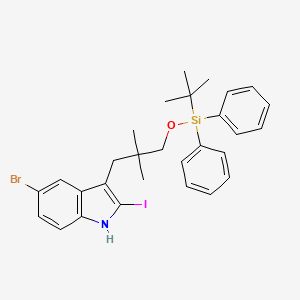
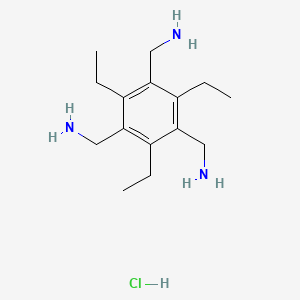

![5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12508475.png)
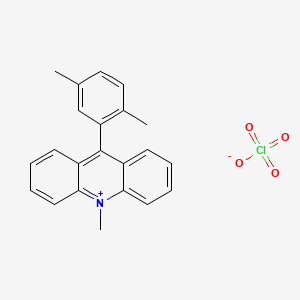
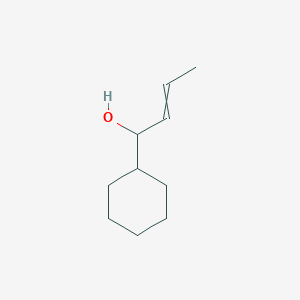
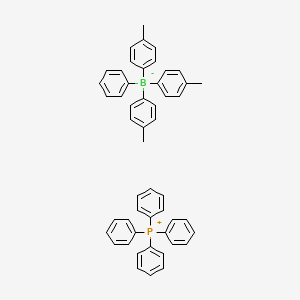
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
